molecular formula C14H20Cl2N4 B2495833 [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1389313-42-1

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2495833
CAS No.: 1389313-42-1
M. Wt: 315.24
InChI Key: FJZJYIIUJSZVEY-UHFFFAOYSA-N
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Description

[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C14H20Cl2N4 and its molecular weight is 315.24. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Quinazoline Derivatives

Quinazoline derivatives exhibit a wide range of biological activities, which have made them subjects of interest in medicinal chemistry and drug development:

  • Antibacterial and Antifungal Activities : Quinazoline derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Tiwary et al., 2016).

  • Optoelectronic Applications : Some quinazoline derivatives are utilized in optoelectronic materials for electronic devices, highlighting their significance in materials science (Lipunova et al., 2018).

  • Anticancer Properties : Quinazoline compounds have been identified for their anti-colorectal cancer activities, showing promise in cancer therapy by modulating specific gene expressions and protein activities involved in cancer progression (Moorthy et al., 2023).

Chemical Analysis and Drug Development

  • Analytical Methods : Research on quinazoline derivatives includes the development of specific and sensitive analytical methods, such as high-performance thin-layer chromatography for drug analysis in pharmaceutical forms (Rode & Tajne, 2021).

  • Drug Metabolism : Studies on quinazoline derivatives also encompass their metabolic pathways, including the inhibition of cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions and optimizing drug design (Khojasteh et al., 2011).

Properties

IUPAC Name

(1-quinazolin-4-ylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c15-9-11-5-7-18(8-6-11)14-12-3-1-2-4-13(12)16-10-17-14;;/h1-4,10-11H,5-9,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJYIIUJSZVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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